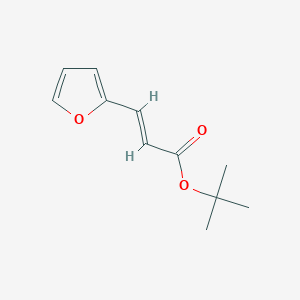
tert-Butyl (E)-3-(furan-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (E)-3-(furan-2-yl)acrylate is an organic compound that belongs to the class of acrylates It features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and an acrylate group, which is a derivative of acrylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (E)-3-(furan-2-yl)acrylate can be synthesized through several methods. One common approach involves the esterification of (E)-3-(furan-2-yl)acrylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions with a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (E)-3-(furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylate group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid.
Reduction: Reduction of the acrylate group results in the formation of tert-butyl 3-(furan-2-yl)propan-1-ol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (E)-3-(furan-2-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of tert-Butyl (E)-3-(furan-2-yl)acrylate depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and acrylate group are key functional groups that contribute to the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (E)-3-(thiophen-2-yl)acrylate: Similar structure but with a thiophene ring instead of a furan ring.
tert-Butyl (E)-3-(pyridin-2-yl)acrylate: Contains a pyridine ring instead of a furan ring.
tert-Butyl (E)-3-(benzofuran-2-yl)acrylate: Features a benzofuran ring, which is a fused ring system.
Uniqueness
tert-Butyl (E)-3-(furan-2-yl)acrylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. The furan ring is more electron-rich compared to thiophene and pyridine rings, making it more reactive in certain chemical reactions. Additionally, the acrylate group provides a site for further functionalization, enhancing the compound’s versatility in synthetic applications.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
tert-butyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10(12)7-6-9-5-4-8-13-9/h4-8H,1-3H3/b7-6+ |
InChI Key |
ATQDIWNIPOBJQL-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















